4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester
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Overview
Description
4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester is a chemical compound with the molecular formula C8H14FNO4S. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes and alkaloids . The compound’s unique structure, which includes a piperidine ring and a fluorosulfonyl group, makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester involves several steps. One common method includes the reaction of piperidine with ethyl chloroformate to form the ethyl ester derivative. Industrial production methods often involve optimizing these reactions to achieve high yields and purity, using catalysts and specific solvents to facilitate the process .
Chemical Reactions Analysis
4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -10°C to 50°C. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound a valuable tool for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
When compared to other similar compounds, 4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-, ethyl ester stands out due to its unique combination of a piperidine ring and a fluorosulfonyl group. Similar compounds include:
4-Piperidinecarboxylic acid, 1-(fluorosulfonyl)-: Lacks the ethyl ester group, which may affect its reactivity and applications.
4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester:
Properties
Molecular Formula |
C8H14FNO4S |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 1-fluorosulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C8H14FNO4S/c1-2-14-8(11)7-3-5-10(6-4-7)15(9,12)13/h7H,2-6H2,1H3 |
InChI Key |
NIFRAQGRCBMVSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
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